molecular formula C23H19N3O2 B11094863 N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11094863
M. Wt: 369.4 g/mol
InChI Key: HXLAOQIGOSJQED-AFUMVMLFSA-N
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Description

N’-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide (C19H16O2N2) is a chemical compound with an intriguing structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-pyrazinoic acid hydrazide. The reaction proceeds under reflux conditions in ethanol, resulting in the formation of colorless crystals.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions due to the presence of functional groups like the naphthyl and pyrazinoic acid hydrazide moieties.

    Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Chemistry::

    Ligand Design: The compound’s unique structure may serve as a ligand for metal complexes.

    Organic Synthesis: It can be used as a building block in organic synthesis.

Biology and Medicine::

    Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

    Bioconjugation: Explore its use in bioconjugation reactions.

Industry::

    Dye Synthesis:

Mechanism of Action

The exact mechanism remains an area of ongoing research. the compound’s structural features likely contribute to its biological effects. Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

While no direct analogs are mentioned, a comparative study with structurally related compounds would reveal its uniqueness.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H19N3O2/c27-22-13-12-17-7-1-3-9-18(17)20(22)14-25-26-23(28)15-24-21-11-5-8-16-6-2-4-10-19(16)21/h1-14,24,27H,15H2,(H,26,28)/b25-14+

InChI Key

HXLAOQIGOSJQED-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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